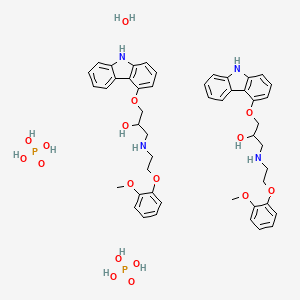
Carvedilol Phosphate
Cat. No. B1246202
Key on ui cas rn:
610309-89-2
M. Wt: 522.5 g/mol
InChI Key: JAYBFQXVKDGMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07902378B2
Procedure details


A suitable reactor is charged with acetone. The acetone solution is sequentially charged with carvedilol and water. Upon addition of the water, the slurry dissolves quickly. To the solution is added aqueous H3PO4. The reaction mixture is stirred at room temperature and carvedilol dihydrogen phosphate seeds are added in one portion. The solid precipitate formed is stirred, then filtered and the collected cake is washed with aqueous acetone. The cake is dried under vacuum to a constant weight. The cake is weighed and stored in a polyethylene container.





[Compound]
Name
carvedilol dihydrogen phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Carvedilol Dihydrogen Phosphate Hemihydrate
Identifiers


|
REACTION_CXSMILES
|
CC(C)=[O:3].[CH3:5][O:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:34])[CH2:19][O:20][C:21]1[CH:22]=[CH:23][CH:24]=[C:25]2[NH:33][C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:26]=12.[OH:35][P:36]([OH:39])([OH:38])=[O:37]>O>[CH3:5][O:6][C:7]1[C:12]([O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:34])[CH2:19][O:20][C:21]2[C:26]3[C:27]4[C:32]([NH:33][C:25]=3[CH:24]=[CH:23][CH:22]=2)=[CH:31][CH:30]=[CH:29][CH:28]=4)=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:5][O:6][C:7]1[C:12]([O:13][CH2:14][CH2:15][NH:16][CH2:17][CH:18]([OH:34])[CH2:19][O:20][C:21]2[C:26]3[C:27]4[C:32]([NH:33][C:25]=3[CH:24]=[CH:23][CH:22]=2)=[CH:31][CH:30]=[CH:29][CH:28]=4)=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH2:3].[OH:37][P:36]([OH:39])([OH:38])=[O:35].[OH:37][P:36]([OH:39])([OH:38])=[O:35] |f:4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC=CC1OCCNCC(COC=2C=CC=C3C2C=4C=CC=CC4N3)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)(O)O
|
Step Four
[Compound]
|
Name
|
carvedilol dihydrogen phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the slurry dissolves quickly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid precipitate formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the collected cake is washed with aqueous acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cake is dried under vacuum to a constant weight
|
Outcomes


Product
|
Name
|
Carvedilol Dihydrogen Phosphate Hemihydrate
|
|
Type
|
|
|
Smiles
|
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
